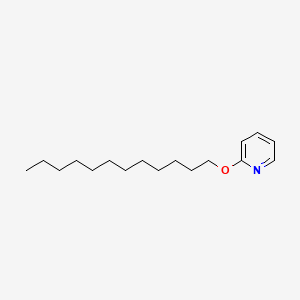

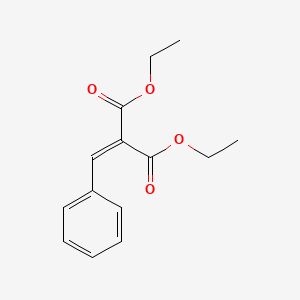

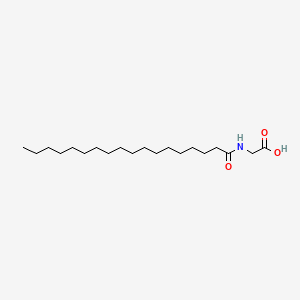

2-萘甲酰胺,3-羟基-N-(4-甲基苯基)-

描述

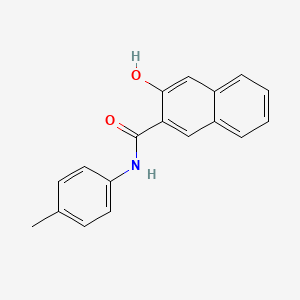

Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides

The research presents the synthesis of a new series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, which were evaluated for their antibacterial and antimycobacterial activities. The compounds demonstrated significant activity against various strains of Staphylococcus aureus and Mycobacterium tuberculosis, with some showing higher efficacy than standard treatments like ampicillin or rifampicin. The study also assessed the cytotoxicity of these compounds and their ability to inhibit photosynthetic electron transport, revealing promising results for further development as antimicrobial agents .

Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides

This paper discusses the synthesis of twenty-two novel N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, which were characterized as potential antimicrobial agents. The study utilized pharmacophore mapping and principal component analysis to evaluate the activity profile of these compounds. Some derivatives exhibited submicromolar activity against methicillin-resistant Staphylococcus aureus and comparable activity against M. tuberculosis to rifampicin. The research highlights the importance of structural modifications in determining the antimicrobial activity of these compounds .

Synthesis and properties of novel aromatic polyimides of 2,3-bis(4-aminophenoxy)naphthalene

This study focuses on the synthesis of novel aromatic polyimides containing bis(phenoxy)naphthalene units. The resulting polymers were analyzed for their solubility, mechanical properties, and thermal stability. The polyimides showed promising characteristics, such as transparency, flexibility, and high thermal stability, making them suitable for various industrial applications .

Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives

A range of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized in this research. The study included a detailed crystal structure analysis of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, providing insights into the molecular conformation and stability of these compounds. The findings contribute to the understanding of the structural properties of carbamothioyl derivatives .

Design and Synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] Acetamide Derivatives

The paper describes the design and synthesis of five novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives. These compounds were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine and characterized using various spectroscopic techniques. The study adds to the repertoire of naphthalene-based compounds with potential biological applications .

SYNTHESIS OF 4-(P METHOXYPHENYL)-7-METHOXY-1-HYDROXY-3-NAPHTHALENECARBOXYLIC ACID

This research outlines the synthesis of a new pharmaceutical intermediate, 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid. The compound was synthesized through a multi-step process starting from anisole and anisole acid, involving reactions such as Friedel-Crafts acylation and cyclization. The study provides a method for producing this intermediate with high yield and purity, which could be valuable for pharmaceutical applications .

科学研究应用

抗菌和除草剂应用

- 抗菌和除草剂活性:一项研究探讨了环取代的 3-羟基-N-苯基萘-2-甲酰苯胺的潜力,特别关注它们的抗菌和除草剂活性。这些化合物显示出对菠菜叶绿体中的光合电子传递有显着的抑制作用,并对各种葡萄球菌菌株和分枝杆菌种表现出很强的抗菌性能。该类别中的某些特定化合物显示出显着的高生物活性,在某些情况下优于异烟肼等标准抗生素。此外,使用人类单核细胞白血病 THP-1 细胞系评估了这些化合物的细胞毒性,确保了对其潜在应用的全面了解(Kos 等人,2013 年)。

化学合成和催化

- 化学合成中的催化:另一篇论文讨论了由 4-羟基-L-脯氨酸和 2-甲基萘-1-胺衍生的酰胺在催化 (杂)芳基卤化物与亚磺酸盐的铜催化偶联中的作用。这项研究突出了酰胺强大的配体性质及其促进合成药学上重要化合物的 ability,标志着化学合成领域的一项重大进展(Ma 等人,2017 年)。

抗锥虫活性

- 抗锥虫活性:对环取代的 3-羟基萘-2-甲酰苯胺对布氏锥虫布氏锥虫的体外活性进行了彻底研究。该类化合物表现出显着的抗锥虫活性,某些化合物尤其有效。该研究将生物活性与化合物的亲脂性、酸碱解离常数和各个苯胺取代基的计算电子特性相关联。这项研究为这些化合物的构效关系和潜在治疗应用提供了宝贵的见解(Kos 等人,2018 年)。

安全和危害

When handling “2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-”, it is advised to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided . Special instructions should be obtained before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

属性

IUPAC Name |

3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-12-6-8-15(9-7-12)19-18(21)16-10-13-4-2-3-5-14(13)11-17(16)20/h2-11,20H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBZFRCZVJXXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063115 | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668588 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- | |

CAS RN |

3651-62-5 | |

| Record name | 3-Hydroxy-N-(4-methylphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3651-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37521 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003651625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cibanaphthol RT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4'-methyl-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-4'-METHYL-2-NAPHTHANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XQ3JQD4MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromobenzo[B]thiophene](/img/structure/B1329661.png)

![1-[6-(Diethylamino)-2-hexynyl]pyrrolidine](/img/structure/B1329676.png)